N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
Overview
Description
N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and xanthene groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by the formation of the xanthene core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the overall production cost .
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The xanthene core can interact with various proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2-(trifluoromethyl)aniline
- N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- 2-nitro-4-(trifluoromethyl)aniline
Uniqueness
N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the xanthene core is particularly significant, as it imparts fluorescence properties, making it useful in imaging and diagnostic applications .
Properties
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)15-11-12(26(28)29)9-10-16(15)25-20(27)19-13-5-1-3-7-17(13)30-18-8-4-2-6-14(18)19/h1-11,19H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCUFOXUYHBYFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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